Xeno antigen type 2

Xenotransplantation Antibody inhibition Glycobiology

Xeno antigen type 2, systematically designated Galα1-3Galβ1-4GlcNAc (also known as the Galili antigen triose, linear B-2 trisaccharide, or the α-Gal epitope), is a chemically defined trisaccharide with molecular formula C20H35NO16 and a molecular weight of 545.48 Da. It constitutes the minimal structural unit recognized by human natural anti-Gal antibodies—the predominant immunological barrier in pig-to-primate xenotransplantation.

Molecular Formula C26H45NO19
Molecular Weight
Cat. No. B1164158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXeno antigen type 2
SynonymsGalα1-3Galβ1-4GlcNAc
Molecular FormulaC26H45NO19
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xeno Antigen Type 2 (Galα1-3Galβ1-4GlcNAc) Trisaccharide: Structural Identity, Procurement Specifications, and Core Role in α-Gal Biology


Xeno antigen type 2, systematically designated Galα1-3Galβ1-4GlcNAc (also known as the Galili antigen triose, linear B-2 trisaccharide, or the α-Gal epitope), is a chemically defined trisaccharide with molecular formula C20H35NO16 and a molecular weight of 545.48 Da [1]. It constitutes the minimal structural unit recognized by human natural anti-Gal antibodies—the predominant immunological barrier in pig-to-primate xenotransplantation [2]. Synthesized by the enzyme α1,3-galactosyltransferase (GGTA1), this epitope is abundantly expressed on glycoproteins and glycolipids of non-primate mammals but is absent in humans, apes, and Old-World monkeys due to an evolutionary inactivation of the GGTA1 gene, resulting in constitutive production of anti-Gal antibodies in humans [3]. Commercially, the compound is available as a free reducing-end trisaccharide (>90% NMR purity), as well as conjugated to carrier proteins (OVA, BSA, CRM197) via reductive amination for immunological assay development, with minimal grafting ratios of 2 oligosaccharides per protein molecule [1].

Why Xeno Antigen Type 2 Cannot Be Interchanged with Other α-Gal Oligosaccharides: Evidence of Differential Antibody Recognition, Conformation, and Glycosidic Linkage Specificity


The α-Gal antigen family comprises multiple structurally related oligosaccharides—including the Gal type 6 trisaccharide (Galα1-3Galβ1-4Glc), the type 1 isomer (Galα1-3Galβ1-3GlcNAc), the fucosylated tetrasaccharide α-Gal-Lewis X (Galα1-3Galβ1-4[Fucα1-3]GlcNAc), and the minimal disaccharide Galα1-3Gal—yet these congeners exhibit clinically and experimentally significant differences in antibody binding affinity, cross-reactivity, and conformational behavior [1]. Human anti-Gal IgM and IgG display heterogeneous fine specificity: a Gal type 2 conjugate depletes only 57% of IgM reactive with Gal type 6, whereas a Gal type 6 conjugate achieves 82% depletion of the same antibody population, demonstrating that type 2 alone is insufficient for comprehensive antibody removal [2]. The additional β1-4-linked GlcNAc residue in the type 2 trisaccharide contributes a 7-fold increase in anti-Gal binding affinity relative to the Galα1-3Gal disaccharide as measured by equilibrium dialysis [1]. Furthermore, the presence of an α1-3-linked fucose branch in α-Gal-Lewis X strongly rigidifies the N-acetyllactosamine core and modifies the conformational equilibrium of the terminal αGal residue, a structural perturbation absent in the non-fucosylated type 2 trisaccharide [3]. These quantitative and structural differences preclude generic substitution without altering experimental outcomes.

Xeno Antigen Type 2: Head-to-Head Quantitative Evidence for Differentiated Antibody Binding, Depletion Specificity, Conformational Behavior, and Functional Mechanism Versus Key Comparators


Inhibition of Anti-Gal IgG Binding: 300-Fold Superiority Over Melibiose and 10-Fold Over the Galα1-3Gal Disaccharide

In a direct head-to-head in vitro inhibition assay using porcine endothelial cells as the target substrate, the synthetic free α-galactosyl epitope (Galα1-3Galβ1-4GlcNAc, i.e., Xeno antigen type 2) was 300-fold more effective than melibiose (Galα1-6Glc) or α-methyl galactoside in inhibiting anti-Gal IgG binding, and prevented >90% of total antibody binding at a concentration of 1 mM [1]. The disaccharide Galα1-3Gal, which lacks the terminal GlcNAc residue, was 10-fold less effective than the trisaccharide in the same assay. Equilibrium dialysis measurements revealed that the affinity of the trisaccharide for anti-Gal was 7-fold higher than that of the disaccharide [1]. These data establish that the full Galα1-3Galβ1-4GlcNAc trisaccharide is the minimal high-affinity ligand required for maximal competitive inhibition of human xenoreactive antibodies, and that truncation to the disaccharide results in a quantifiable loss of inhibitory potency.

Xenotransplantation Antibody inhibition Glycobiology

Differential IgM Antibody Depletion Efficiency: Gal Type 2 Conjugate Achieves Only 57% Cross-Depletion of Gal Type 6-Reactive IgM Versus 82% by Gal Type 6 Conjugate in Baboons

In an in vivo crossover study, eight baboons received intravenous infusion of poly-L-lysine conjugates of either Gal type 2 (Galα1-3Galβ1-4GlcNAc, n = 5) or Gal type 6 (Galα1-3Galβ1-4Glc, n = 3), followed 48 hours later by the alternative conjugate [1]. IgM antibodies reactive to Gal type 2 were depleted by 80–89% by either Gal conjugate, demonstrating strong cross-reactivity in the type 2→type 2 direction. However, IgM reactive to Gal type 6 was depleted significantly less efficiently by the Gal type 2 conjugate—only 57% depletion—compared with 82% depletion by the Gal type 6 conjugate itself [1]. IgG depletion was even less efficient: only 28–54% initial depletion by either glycoconjugate [1]. This asymmetry in cross-depletion confirms that anti-Gal IgM in primates comprises at least two distinguishable fine-specificity populations, and that a type 2-only depletion strategy leaves a substantial fraction of anti-Gal type 6 IgM unadsorbed.

Xenotransplantation Antibody depletion Preclinical model

Conformational Behavior: The α1-3 Fucose Branch in α-Gal-Lewis X Strongly Rigidifies the N-Acetyllactosamine Core, Whereas the Non-Fucosylated Type 2 Trisaccharide Retains Higher Terminal Gal Flexibility

A complete NMR characterization combined with molecular dynamics (MD) simulations in explicit water was performed on both the linear trisaccharide Galα1-3Galβ1-4GlcNAc (αGal-LacNAc / Xeno antigen type 2) and the branched tetrasaccharide Galα1-3Galβ1-4(Fucα1-3)GlcNAc (αGal-Lewis X) [1]. Two-dimensional NOESY data and MD trajectories revealed that the additional α1-3-linked fucose branch in αGal-Lewis X strongly rigidifies the N-acetyllactosamine (LacNAc) moiety—reducing backbone flexibility relative to the non-fucosylated trisaccharide. In contrast, the αGal(1-3)Gal fragment is less markedly affected by fucosylation: the terminal αGal residue can still adopt two distinct conformations in the tetrasaccharide, but the equilibrium populations of these conformers are shifted compared with the trisaccharide [1]. This differential conformational landscape means that the antibody-accessible epitope surface presented by the type 2 trisaccharide is not structurally equivalent to that of the fucosylated tetrasaccharide, even though both are recognized by human xenoreactive antibodies.

NMR spectroscopy Molecular dynamics Carbohydrate conformation

Mechanistic Distinction from the Sialic Acid Xenoantigen Neu5Gc: α-Gal Cannot Be Metabolically Reincorporated into Human Cells, Confining Its Immunological Role to Classic Xenoantigen Rather Than Xeno-Autoantigen

A systematic comparison of the two major non-human glycans—α-Gal (Galα1-3Galβ1-3/4GlcNAcβ1-R) and Neu5Gc (N-glycolylneuraminic acid)—revealed a critical mechanistic divergence [1]. The α-Gal epitope, once released from dietary or graft-derived glycoconjugates, is degraded to free galactose, which cannot be reconverted into α-Gal within human cells because humans lack a functional α1,3-galactosyltransferase gene. Consequently, the anti-Gal antibody response remains targeted exclusively against foreign (xenograft or dietary) glycoconjugates, resulting in classic hyperacute rejection or allergic reactions [1]. In contrast, Neu5Gc remains chemically intact after ingestion, is taken up by human cells via pinocytosis, metabolically incorporated into endogenous glycoconjugates by the human sialic acid biosynthetic machinery, and presented on human cell surfaces—effectively becoming a 'xeno-autoantigen' capable of driving chronic inflammation [1]. This mechanistic distinction positions α-Gal (Xeno antigen type 2) as the primary target for interventions aimed specifically at hyperacute and acute vascular xenograft rejection, whereas Neu5Gc is associated with chronic inflammatory pathologies including potential cancer promotion.

Xenoantigen metabolism Immunogenicity Chronic inflammation

Multivalent Display Amplifies Anti-Gal Binding Affinity by Six Orders of Magnitude: Monovalent Kd ≈ 10⁻⁵ M Versus Multivalent Kd ≈ 10⁻¹¹ M; Trivalent Construct Achieves Kd of 3.1 µM

Human anti-Gal antibodies interact weakly with monovalent α-Gal trisaccharide, exhibiting a dissociation constant (Kd) of approximately 10⁻⁵ M, but bind with extremely high avidity (Kd ≈ 10⁻¹¹ M) to multivalent displays of α-Gal epitopes on cell surfaces [1]. This six-order-of-magnitude affinity enhancement upon multivalent presentation is a hallmark of the α-Gal/anti-Gal system; it has been exploited for selective tumor-cell targeting strategies where a bifunctional conjugate decorates high-integrin-expressing tumor cells with multiple α-Gal epitopes, recruiting anti-Gal and triggering complement-mediated lysis [1]. In a separate frontal affinity chromatography–mass spectrometry (FAC/MS) study screening 23 α-Gal derivatives against human anti-Gal IgG, a synthetic trivalent α-Gal compound (compound 26) exhibited the strongest binding with a Kd of 3.1 µM, while an α-Gal–terminated N-linked oligosaccharide (compound 28, mimicking a single N-glycoform) showed a Kd of 8.6 µM [2]. These data demonstrate that for applications requiring high-avidity anti-Gal capture (e.g., ELISA, immunoaffinity depletion, biosensor surfaces), conjugation of Xeno antigen type 2 to a multivalent scaffold can increase functional affinity by 10³- to 10⁶-fold over the free monovalent trisaccharide.

Multivalent binding Affinity maturation Drug targeting

Immunoaffinity Depletion: αGal Type 6 Column Superior to αGal Type 2; Combination of Both Does Not Further Increase Natural Antibody Removal

In a comparative in vitro study, synthetic αGal trisaccharides—type 6 (αGal6, Galα1-3Galβ1-4Glc) and type 2 (αGal2, Galα1-3Galβ1-4GlcNAc)—were each linked to an inert matrix and used to adsorb natural anti-pig antibodies (NAbs) from human plasma [1]. Flow cytometry quantification demonstrated that an average of 85% of total NAb binding activity was depleted by adsorption with the αGal6 column [1]. Direct comparison showed that αGal6 was more effective than αGal2 in removing NAbs reactive with pig peripheral blood mononuclear cells and bone marrow cells, and notably, the combination of αGal6 + αGal2 did not further increase NAb removal beyond αGal6 alone [1]. This indicates that the αGal6 epitope captures the majority of clinically relevant xenoreactive antibodies, while αGal2 (Xeno antigen type 2) alone leaves a residual antibody fraction unadsorbed. In vivo, four pig kidneys transplanted into cynomolgus monkeys after αGal6 column perfusion did not undergo hyperacute rejection and remained functional for 2–10 days (mean 7 days) [1].

Immunoadsorption Xenotransplantation Antibody removal

Xeno Antigen Type 2: Evidence-Backed Research and Industrial Application Scenarios Based on Quantitative Differential Performance


Competitive Inhibition Standard for In Vitro Anti-Gal Neutralization Assays in Xenotransplantation Research

Xeno antigen type 2 (free trisaccharide) is the quantitatively validated gold-standard competitive inhibitor for anti-Gal IgG binding assays. Its 300-fold superiority over melibiose and 10-fold superiority over the Galα1-3Gal disaccharide [1] makes it the definitive reagent for calibrating anti-Gal antibody activity in human serum, quantifying residual anti-Gal after immunoadsorption, or screening candidate α-Gal mimetics. At 1 mM concentration, it prevents >90% of anti-Gal binding to porcine endothelial cells, establishing a robust positive-control benchmark [1]. Procurement of the free trisaccharide (rather than the disaccharide or monosaccharide inhibitors) is essential for studies requiring maximal and reproducible neutralization of the human polyclonal anti-Gal repertoire.

Conjugation to Multivalent Scaffolds for High-Avidity Anti-Gal Immunoaffinity Resins and Diagnostic ELISA Platforms

For applications demanding high-sensitivity anti-Gal antibody capture—such as quantitative ELISA for monitoring anti-Gal titers in xenotransplant recipients, or immunoaffinity depletion columns—Xeno antigen type 2 must be deployed in a multivalent format. Monovalent α-Gal exhibits a Kd of only ~10⁻⁵ M, but multivalent presentation on a scaffold (protein carrier, polymer, or surface) can increase functional affinity to Kd ≈ 10⁻¹¹ M [2]. A trivalent α-Gal construct achieves Kd = 3.1 µM [3]. Procurement of Xeno antigen type 2 pre-conjugated to OVA, BSA, or poly-L-lysine, or use of the free trisaccharide for custom conjugation, is indicated depending on the desired valency and carrier compatibility.

Structural Characterization Standard for NMR-Based Quality Control of Synthetic α-Gal Glycans and Biotherapeutic Glycosylation Analysis

The complete NMR chemical shift assignment and conformational characterization of Xeno antigen type 2 (αGal-LacNAc) [4] provide a reference data set for quality control of synthetic α-Gal oligosaccharides, for unambiguous identification of α-Gal epitopes on biotherapeutic monoclonal antibodies by ¹H-¹H TOCSY screening [5], and for molecular dynamics-based rational design of α-Gal mimetics. The non-fucosylated trisaccharide serves as the simpler baseline scaffold against which the conformational effects of additional modifications (fucosylation, sialylation, chain extension) can be systematically evaluated. The availability of >90% NMR-pure commercial material facilitates direct use as an NMR reference standard without further purification.

Differential Antigen Panel Component for Characterizing Anti-Gal Antibody Fine Specificity in Patient Stratification for Xenotransplantation

Human anti-Gal antibodies exhibit heterogeneous fine specificity; a Gal type 2 conjugate alone depletes only 57% of IgM reactive with Gal type 6, whereas a Gal type 6 conjugate achieves 82% depletion [6]. Xeno antigen type 2 (type 2) and its type 6 counterpart (Galα1-3Galβ1-4Glc) should therefore be deployed as a paired antigen panel—not interchangeable single reagents—in ELISA or flow cytometry assays designed to comprehensively characterize an individual patient's anti-Gal repertoire prior to xenotransplantation. This differential profiling is supported by in vivo baboon data showing that reliance on type 2 alone fails to maintain depletion of type 6-reactive antibodies [7].

Quote Request

Request a Quote for Xeno antigen type 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.